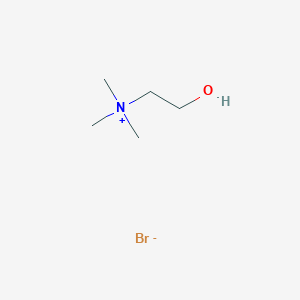
二苯基乙基膦
描述
Ethyldiphenylphosphine is an organophosphorus compound with the molecular formula C14H15P . It is a clear, colorless liquid that is primarily used as a ligand in various catalytic reactions. The compound is known for its ability to form stable complexes with transition metals, making it valuable in both academic research and industrial applications .
科学研究应用
Ethyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers.
作用机制
Target of Action
Ethyldiphenylphosphine is primarily used as an organocatalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, such as alkyl acrylate, aldehyde, and dialkyl malonate .
Mode of Action
Ethyldiphenylphosphine interacts with its targets through a series of chemical reactions. It catalyzes a highly efficient three-component reaction of alkyl acrylate, aldehyde, and dialkyl malonate . The reactions are believed to proceed via Morita-Baylis-Hillman reactions of alkyl acrylate and aldehydes, followed by the Michael addition reactions of dialkyl malonates . The intermediate species formed in the phosphine-catalyzed MBH reaction are an effective organic base to catalyze the Michael addition reactions of dialkyl malonates to the preformed MBH adducts .
Biochemical Pathways
The biochemical pathways affected by ethyldiphenylphosphine are those involved in the synthesis of highly functional compounds bearing hydroxyl groups and ester functions . These pathways are initiated by the Morita-Baylis-Hillman reactions and followed by Michael addition reactions .
Result of Action
The result of ethyldiphenylphosphine’s action is the formation of highly functional compounds bearing hydroxyl groups and ester functions . These compounds can be easily prepared in moderate to good yields according to the one-step procedure .
Action Environment
The action of ethyldiphenylphosphine can be influenced by various environmental factors. For instance, the efficiency of the reactions it catalyzes can be affected by the concentrations of the reactants, the temperature, and the pH of the reaction environment. Additionally, ethyldiphenylphosphine should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents .
生化分析
Biochemical Properties
Ethyldiphenylphosphine plays a significant role in biochemical reactions, particularly in catalysis. It acts as a ligand, forming complexes with metal ions that can catalyze various chemical reactions. For example, it is used in hydroformylation reactions, where it interacts with metal catalysts to facilitate the addition of a formyl group to alkenes. The compound’s ability to stabilize metal complexes makes it an essential component in these reactions. Ethyldiphenylphosphine interacts with enzymes and proteins that contain metal cofactors, enhancing their catalytic activity and stability .
Cellular Effects
Ethyldiphenylphosphine influences various cellular processes by interacting with metal-containing enzymes and proteins. It can affect cell signaling pathways by modulating the activity of metal-dependent enzymes involved in signal transduction. Additionally, it impacts gene expression by stabilizing metal complexes that act as transcription factors or cofactors in gene regulatory processes. The compound also plays a role in cellular metabolism by enhancing the activity of metal-dependent enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, Ethyldiphenylphosphine exerts its effects through binding interactions with metal ions. It forms stable complexes with metal ions, which can then interact with biomolecules such as enzymes and proteins. These interactions can lead to enzyme activation or inhibition, depending on the specific metal ion and enzyme involved. The compound can also influence gene expression by stabilizing metal complexes that act as transcription factors, thereby affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyldiphenylphosphine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that Ethyldiphenylphosphine can have sustained effects on cellular function, particularly in in vitro studies where it is used to stabilize metal-containing enzymes and proteins .
Dosage Effects in Animal Models
The effects of Ethyldiphenylphosphine vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal-dependent enzymes and proteins, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
Ethyldiphenylphosphine is involved in several metabolic pathways, particularly those that involve metal-dependent enzymes. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substrates. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it can affect the levels of cofactors required for enzyme activity, thereby impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, Ethyldiphenylphosphine is transported and distributed through interactions with transporters and binding proteins. It can bind to specific transport proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes. This can lead to its accumulation in specific tissues or cellular compartments where metal-dependent processes are active .
Subcellular Localization
Ethyldiphenylphosphine is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where metal-dependent processes are prevalent. The compound’s activity and function can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments .
准备方法
Synthetic Routes and Reaction Conditions: Ethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
(C6H5)2PH+C2H5X→(C6H5)2PCH2CH3+HX
where (X) is a halogen such as chlorine or bromine. The reaction is usually carried out in the presence of a base like sodium hydride or potassium tert-butoxide to facilitate the deprotonation of diphenylphosphine .
Industrial Production Methods: In industrial settings, ethyldiphenylphosphine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
化学反应分析
Types of Reactions: Ethyldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyldiphenylphosphine oxide.
Substitution: It participates in substitution reactions where the ethyl group can be replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are used in catalytic processes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Halogenating agents or alkylating agents are commonly employed.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used to form stable complexes.
Major Products:
Oxidation: Ethyldiphenylphosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
相似化合物的比较
- Methyldiphenylphosphine
- Diethylphenylphosphine
- Diphenylphosphine
- Triphenylphosphine
Comparison: Ethyldiphenylphosphine is unique due to its ethyl group, which imparts different steric and electronic properties compared to its analogs. For example, methyldiphenylphosphine has a smaller steric hindrance due to the methyl group, while triphenylphosphine has larger steric bulk due to the additional phenyl group. These differences influence their reactivity and the types of complexes they form with metals .
属性
IUPAC Name |
ethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIAOOSKMHJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073207 | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-01-2 | |
| Record name | Ethyldiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyldiphenylphosphine?
A1: Ethyldiphenylphosphine has the molecular formula C14H15P and a molecular weight of 214.26 g/mol.
Q2: What spectroscopic techniques are used to characterize Ethyldiphenylphosphine?
A2: Researchers commonly employ Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and 31P NMR spectroscopy to characterize Ethyldiphenylphosphine and its complexes. [, , , , , ]
Q3: Are there any characteristic spectroscopic signals for Ethyldiphenylphosphine complexes?
A3: Yes, the presence of Ethyldiphenylphosphine coordination to a metal center can be confirmed by 31P NMR spectroscopy. Additionally, the P–H stretching band in the infrared region around 2420 cm-1 is characteristic of phosphonium compounds derived from Ethyldiphenylphosphine. [, ]
Q4: Is Ethyldiphenylphosphine stable under ambient conditions?
A4: Ethyldiphenylphosphine is relatively stable under ambient conditions but can undergo oxidation to Ethyldiphenylphosphine oxide (C14H15OP) upon exposure to air. [, , ]
Q5: What are the applications of Ethyldiphenylphosphine in material science?
A5: Ethyldiphenylphosphine-coordinated copper iodide nanoclusters, specifically [Cu4I4(PPh2Et)4], exhibit promising optical properties, including high transparency in visible and near-infrared wavelengths, near-unity quantum yield, and high light yield. These properties make them suitable for applications in photonics, such as X-ray imaging and low-loss waveguiding in optical fibers. []
Q6: How does Ethyldiphenylphosphine function as a ligand in catalysis?
A6: Ethyldiphenylphosphine acts as a supporting ligand, coordinating to transition metal centers, such as nickel, to form catalytically active complexes. The steric and electronic properties of Ethyldiphenylphosphine can influence the reactivity and selectivity of these catalysts. [, ]
Q7: Can you provide an example of a reaction where Ethyldiphenylphosphine plays a crucial role in controlling regioselectivity?
A7: In the nickel-catalyzed hydroaminoalkylation of unactivated alkenes, Ethyldiphenylphosphine promotes linear regioselectivity, leading to the formation of specific regioisomers. This regiocontrol is attributed to the steric bulk of the Ethyldiphenylphosphine ligand. []
Q8: Have computational methods been used to study Ethyldiphenylphosphine and its complexes?
A8: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the structural and electronic properties of Ethyldiphenylphosphine complexes, providing insights into their reactivity and catalytic mechanisms. []
Q9: How do structural modifications of Ethyldiphenylphosphine affect its properties?
A9: Altering the substituents on the phosphorus atom in Ethyldiphenylphosphine can significantly impact its steric and electronic properties. For instance, replacing the ethyl group with bulkier groups can lead to enhanced regioselectivity in catalytic reactions. [, ]
Q10: What are some strategies for improving the stability of Ethyldiphenylphosphine?
A10: Storing Ethyldiphenylphosphine under an inert atmosphere, such as nitrogen or argon, can prevent its oxidation. Additionally, formulating it as a solid complex with a metal salt can enhance its stability. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)


